methyl4-fluoro-5-methyl-1H-indole-2-carboxylate

Physicochemical Property Optimization Lipophilicity Medicinal Chemistry Scaffold Design

Researchers requiring a unique 4-fluoro-5-methyl substitution pattern on the indole-2-carboxylate scaffold often face sourcing challenges due to the absence of this specific disubstituted congener in standard screening libraries. Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate (CAS 1935871-56-9) directly addresses this gap, enabling novel SAR exploration for antiviral (INSTI, influenza) and CNS (glycine-site antagonist) programs where regioisomeric substitution critically dictates target affinity and metabolic stability. - Serves as a direct methyl ester prodrug or hydrolysis precursor to the active carboxylic acid for in vitro biochemical assays. - Unexplored 4-F,5-Me pattern fills a key gap in published indole-2-carboxylate SAR landscapes.

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
Cat. No. B6894293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl4-fluoro-5-methyl-1H-indole-2-carboxylate
Molecular FormulaC11H10FNO2
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)F
InChIInChI=1S/C11H10FNO2/c1-6-3-4-8-7(10(6)12)5-9(13-8)11(14)15-2/h3-5,13H,1-2H3
InChIKeyKZJDHIIELSPQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Fluoro-5-Methyl-1H-Indole-2-Carboxylate: Structural Identity and Physicochemical Profile


Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate (CAS 1935871-56-9) is a fully synthetic, di-substituted indole-2-carboxylate ester with a molecular formula of C₁₁H₁₀FNO₂ and a molecular weight of 207.20 g/mol . The compound features a C-4 fluorine atom, a C-5 methyl group, and a C-2 methyl ester on the indole scaffold. Authoritative database records, including PubChem, indicate zero associated patents and zero associated primary literature for this specific molecule [1]. Extreme scarcity of published primary research data for this precise compound mandates that the differential evidence below be interpreted as predominantly class-level inference, supported where possible by cross-study comparisons with structurally defined indole-2-carboxylate congeners. This guide explicitly acknowledges the absence of direct, head-to-head quantitative biological or pharmacological data for the target compound before proceeding to the best available evidence for informed scientific selection. Disclosure of data gap: No primary research paper, patent example, or authoritative assay record containing direct quantitative biological, ADME, or toxicity data for methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate itself was identified across exhaustive literature and database searches conducted for this analysis.

Methyl 4-Fluoro-5-Methyl-1H-Indole-2-Carboxylate: Analog Substitution Risks


Indole-2-carboxylate derivatives display extreme sensitivity of target binding, metabolic stability, and toxicity profile to the precise pattern and electronic nature of substituents on the indole core. Literature SAR on related 4-fluoroindole HIV-1 attachment inhibitors demonstrates that even a single methyl group shift from C-4 to C-5 (or vice versa) can cause orders-of-magnitude changes in antiviral potency [1]. The indole-2-carboxylate glycine-site antagonist series shows that halogen substitution at C-4, C-5, or C-6 differentially affects NMDA receptor affinity and in vivo anticonvulsant potency, with ED₅₀ values varying by more than tenfold between regioisomers [2]. Methyl ester versus carboxylic acid or other ester forms further modulate cell permeability, susceptibility to esterase-mediated hydrolysis, and oral bioavailability, making the precise ester moiety a critical selection parameter. For the target compound, the combination of a C-4 fluorine (electron-withdrawing, lipophilicity-modulating) and a C-5 methyl group (electron-donating, sterically modulating) creates a unique electrostatic and steric topography on the indole scaffold that cannot be replicated by any single-substituted or differently substituted analog. Generic substitution with unsubstituted indole-2-carboxylate or mono-substituted variants (e.g., 4-fluoro-only or 5-methyl-only) carries a high risk of altered target engagement, different metabolic fate, and unpredictable in vivo pharmacology.

Methyl 4-Fluoro-5-Methyl-1H-Indole-2-Carboxylate: Differential Evidence vs. Closest Analogs


Physicochemical Impact of 4-Fluoro-5-Methyl Substitution

The target compound carries both an electron-withdrawing fluorine (σₘ = 0.34 for F) at C-4 and an electron-donating methyl group (σₘ = -0.07 for CH₃) at C-5, generating a unique push-pull electronic system on the indole ring. The calculated partition coefficient (cLogP) for methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate is approximately 2.6–2.8, whereas the unsubstituted methyl indole-2-carboxylate has a cLogP of ~1.9, and methyl 4-fluoro-1H-indole-2-carboxylate has a cLogP of ~2.1 [1]. This represents a ΔcLogP of +0.7 to +0.9 units versus the parent scaffold, translating to a roughly 5- to 8-fold increase in lipophilicity and predicted membrane permeability. The simultaneous presence of both substituents creates a steric and electronic environment at the indole C-4/C-5 positions that is distinct from either mono-substituted analog, potentially altering the preferred binding pose in hydrophobic enzyme pockets and affecting metabolic soft spots.

Physicochemical Property Optimization Lipophilicity Medicinal Chemistry Scaffold Design

HIV-1 Integrase Inhibition: Indole-2-Carboxylate Prodrugs and Intermediates

The indole-2-carboxylic acid pharmacophore has been validated as a novel HIV-1 integrase strand transfer inhibitor (INSTI) scaffold. The parent acid 1 (indole-2-carboxylic acid) inhibited HIV-1 integrase strand transfer with an IC₅₀ of 32.37 μM. Structure-based optimization led to compound 17a, which demonstrated markedly improved potency with an IC₅₀ of 3.11 μM, representing approximately a 10-fold enhancement [1]. Further optimization yielded derivative 20a with an IC₅₀ of 0.13 μM [2]. Indole-2-carboxylate methyl esters, such as the target compound, serve dual roles in this context: (1) as protected synthetic intermediates that can be hydrolyzed to the active carboxylic acid pharmacophore, and (2) as potential methyl ester prodrugs with improved cell permeability. The target compound, bearing both C-4 fluoro and C-5 methyl substituents, is positioned as a late-stage intermediate or prodrug candidate whose specific substitution pattern may confer advantages in integrase binding (via halogen bonding and hydrophobic contacts) and pharmacokinetic properties relative to the unsubstituted lead compound. Direct comparative integrase inhibition data for the target compound are not available in the public domain.

HIV-1 Integrase Antiviral Drug Discovery INSTIs Prodrug Design

Influenza A Antiviral Activity: Indole-2-Carboxylate SAR

A series of novel indole-2-carboxylate derivatives was synthesized and evaluated for broad-spectrum antiviral activity [1]. Compound 14f showed potent inhibitory activity against influenza A with an IC₅₀ of 7.53 μmol/L and the highest selectivity index (SI = 12.1) among the series. Critical SAR findings from this study indicate that substitution at the 4-position of the indole ring with alkyloxy groups was not crucial for antiviral activity, suggesting that other substituent types (including fluorine and methyl, as present in the target compound) at the 4- and 5-positions represent underexplored chemical space for antiviral optimization. Furthermore, compound 8f demonstrated the highest SI value (17.1) against Coxsackie B3 virus, establishing the indole-2-carboxylate scaffold as a privileged structure for broad-spectrum antiviral development. The target compound, with its unique 4-fluoro-5-methyl substitution, occupies a distinct region of this SAR landscape not covered by the published analog series, positioning it as a potentially informative probe for mapping substituent effects on antiviral potency and selectivity.

Influenza A Broad-Spectrum Antiviral Indole-2-Carboxylate SAR

NMDA Receptor Glycine Site Antagonism: Indole-2-Carboxylate SAR

Substituted indole-2-carboxylates represent a well-characterized class of competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor [1]. The prototypical clinical candidate GV150526 demonstrated nanomolar affinity (Kᵢ) for the glycine site and potent in vivo neuroprotective activity in the rat middle cerebral artery occlusion (MCAo) model of focal ischemia, with a significant neuroprotective effect observed when administration was delayed up to 6 hours post-occlusion [2]. Systematic SAR studies established that halogen substitution at the C-4, C-5, or C-6 positions of the indole ring profoundly modulates glycine site binding affinity and functional antagonism. The 4,6-dichloro-substituted indole-2-carboxylate scaffold gave rise to compounds with nanomolar in vitro affinity and outstanding in vivo potency. The target compound's specific 4-fluoro-5-methyl disubstitution pattern has not been evaluated in published glycine site antagonist series, but based on the established tolerance for halogen substitution at C-4 and the known electronic requirements of the pharmacophore, the target compound occupies a distinct region of the glycine site SAR landscape that may yield novel affinity-selectivity profiles.

NMDA Receptor Glycine Binding Site Neuroprotection Cerebral Ischemia

Methyl Ester Moiety: Prodrug Design and Metabolic Stability

The methyl ester functionality at C-2 of the target compound distinguishes it from the corresponding carboxylic acid (CAS 1850889-29-0, 4-fluoro-5-methyl-1H-indole-2-carboxylic acid) and other ester analogs such as the ethyl ester (e.g., ethyl 4-fluoro-1H-indole-2-carboxylate). In the HIV-1 integrase inhibitor series, the indole-2-carboxylic acid moiety is the active pharmacophore responsible for chelating the two Mg²⁺ ions in the integrase active site [1]. The methyl ester serves as a protected form that requires hydrolytic activation. Methyl esters generally exhibit 2- to 5-fold higher passive membrane permeability than the corresponding free carboxylic acids due to the absence of the negatively charged carboxylate at physiological pH [2]. However, methyl esters are susceptible to rapid hydrolysis by ubiquitous esterases, with typical half-lives of <30 min in human plasma for simple aromatic methyl esters. This positions the target compound both as a convenient synthetic intermediate (the methyl ester is readily hydrolyzed to the active acid under mild basic conditions) and as a potential short-acting prodrug with improved oral absorption relative to the acid form. The ethyl ester analog, by contrast, shows slower enzymatic hydrolysis (typical half-life 2- to 5-fold longer than methyl esters) and higher lipophilicity, creating a meaningful differentiation point for researchers selecting between ester forms based on desired pharmacokinetic or synthetic profiles.

Prodrug Strategy Esterase Susceptibility Synthetic Intermediate Carboxylic Acid Bioisostere

Methyl 4-Fluoro-5-Methyl-1H-Indole-2-Carboxylate: Optimal Research Applications


HIV-1 Integrase Lead Optimization: C-4/C-5 Disubstitution SAR

For medicinal chemistry teams advancing indole-2-carboxylic acid-derived INSTIs beyond the current 3.11 μM benchmark (compound 17a), the target compound provides a unique entry point to explore the combined effect of C-4 fluorine and C-5 methyl substitution on integrase binding affinity and antiviral potency [1]. The methyl ester can be hydrolyzed to the active acid for in vitro biochemical assays (integration strand transfer IC₅₀ determination) or screened directly in cell-based assays where intracellular esterases may generate the active acid in situ. The compound's unexplored substitution pattern addresses a gap in the published SAR landscape for this validated antiviral scaffold.

NMDA Glycine Site Antagonist: 4-Fluoro-5-Methyl Topography

Building on the well-established indole-2-carboxylate glycine site antagonist pharmacophore validated by GV150526 and related clinical candidates, the target compound enables probing of the glycine binding pocket's tolerance for simultaneous C-4 fluorine and C-5 methyl groups [2]. Radioligand displacement assays using [³H]glycine or [³H]5,7-dichlorokynurenic acid binding to rat cortical membranes can rapidly establish whether this disubstitution pattern yields affinity comparable to or exceeding the nanomolar Kᵢ values reported for 4,6-dichloro analogs. Positive findings would justify progression to functional electrophysiology assays (Xenopus oocyte NMDA receptor recordings) and subsequent in vivo efficacy models.

Broad-Spectrum Antiviral Screening: Influenza and Enterovirus

The target compound extends the chemical space explored in the synthesis and antiviral evaluation of indole-2-carboxylate derivatives that yielded compound 14f with an influenza A IC₅₀ of 7.53 μmol/L (SI = 12.1) [3]. Hydrolysis to the free acid followed by screening against a panel of RNA viruses (influenza A, Coxsackie B3, and potentially respiratory syncytial virus) would determine whether the 4-fluoro-5-methyl combination enhances potency or selectivity relative to the published 4-alkyloxy-substituted analogs. The compound's moderate predicted lipophilicity (cLogP ~2.6–2.8) positions it favorably for cell-based antiviral assays with minimal cytotoxicity concerns.

Prodrug Pharmacokinetics: Methyl Ester vs. Acid and Ethyl Ester

For programs in which oral bioavailability of indole-2-carboxylic acid leads is limited by poor permeability, the target compound serves as a methyl ester prodrug candidate for comparative pharmacokinetic profiling. Researchers can conduct parallel in vitro assessments of (1) Caco-2 permeability (predicted Papp A→B for methyl ester >5 × 10⁻⁶ cm/s versus <1 × 10⁻⁶ cm/s for the acid), (2) plasma stability (expected t₁/₂ <30 min for methyl ester), and (3) liver microsomal stability to empirically validate the predicted permeability-hydrolysis trade-off. Head-to-head comparison with the corresponding ethyl ester would inform selection of the optimal ester prodrug form for in vivo efficacy and toxicology studies.

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